molecular formula C11H21NO2 B102680 Morpholine, 4-heptanoyl- CAS No. 18494-67-2

Morpholine, 4-heptanoyl-

Cat. No. B102680
CAS RN: 18494-67-2
M. Wt: 199.29 g/mol
InChI Key: DJYHDMRTVQGFHF-UHFFFAOYSA-N
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Description

“Morpholine, 4-heptanoyl-” is a compound with the molecular formula C11H21NO2. Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . The exact mass of the compound Morpholine, 4-heptanoyl- is unknown and the complexity rating of the compound is unknown.


Synthesis Analysis

Morpholine and its carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound. Infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy was employed to study the structures of neutral morpholine and its monohydrated clusters .


Chemical Reactions Analysis

Morpholine and its carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molar mass of 87.122 g·mol −1, a density of 1.007 g/cm 3, a melting point of −5 °C, and a boiling point of 129 °C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Morpholine derivatives play a significant role as building blocks in medicinal chemistry. Their applications extend to the synthesis of various biologically active compounds. For instance, the synthesis of bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane and 6-oxa-3-azabicyclo[3.1.1]heptane, is crucial due to their similar properties to morpholine and their potential as morpholine isosteres, which are achiral and share similar lipophilicity with morpholine (Walker, Eklov, & Bedore, 2012); (Wishka et al., 2011).

Biological and Pharmacological Significance

Morpholine and its derivatives are essential in developing therapeutic agents for a wide range of medical conditions. Their favorable physicochemical properties (polarity and solubility), low cost, and wide availability make them suitable for synthesizing potent drugs (Rupak, Vulichi, & Suman, 2016). Morpholine amino acids, for instance, are synthesized as compact modules in medicinal chemistry to potentially modulate the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Antimicrobial Properties

Morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial properties against standard and multi-resistant strains of various microorganisms, demonstrating significant modulating activity (Oliveira et al., 2015).

Drug Discovery and Development

The versatile scaffold of morpholine, with appropriate substitutions, exhibits a wide range of biological activities, making it integral in drug design and development. Morpholine derivatives have been studied for their role in enzyme inhibition and receptor affinity, contributing to the discovery of new drug candidates (Kourounakis, Xanthopoulos, & Tzara, 2020).

Mechanism of Action

The mechanism of action for Morpholine, 4-heptanoyl- is currently not available .

Safety and Hazards

Morpholine is flammable and corrosive. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Despite the known limitations of the morpholine ring during enamine catalysis, recent research has provided evidence on the actual effectiveness of this chiral catalyst that works efficiently in selected 1,4-addition model reactions between aldehydes and nitroolefins .

properties

IUPAC Name

1-morpholin-4-ylheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-3-4-5-6-11(13)12-7-9-14-10-8-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYHDMRTVQGFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171682
Record name Morpholine, 4-heptanoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-heptanoyl-

CAS RN

18494-67-2
Record name N-Heptanoylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018494672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC195018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-heptanoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HEPTANOYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F5CEZ7ZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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